molecular formula C21H27NO6 B7888755 Z-Tyr-Otbu H2O

Z-Tyr-Otbu H2O

Cat. No.: B7888755
M. Wt: 389.4 g/mol
InChI Key: KLOCNHOHUOPWHZ-FERBBOLQSA-N
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Description

Z-Tyr-OtBu·H₂O is a protected tyrosine derivative widely used in peptide synthesis and biochemical research. The compound consists of L-tyrosine modified with two protective groups:

  • Z-group (benzyloxycarbonyl): A carbamate-based protecting group for the amino (-NH₂) moiety, which is acid-labile and commonly removed via hydrogenolysis or strong acids like HBr in acetic acid .
  • tert-butyl (OtBu) ester: A protecting group for the carboxylic acid (-COOH) moiety, offering stability under basic conditions and cleavable under strong acidic conditions (e.g., trifluoroacetic acid, TFA) .
  • Hydrate (H₂O): The presence of a water molecule in the crystal lattice enhances stability and solubility in aqueous environments .

This compound is critical in solid-phase peptide synthesis (SPPS) and intermediates for drug development due to its orthogonal protection strategy, enabling selective deprotection during multi-step reactions.

Properties

IUPAC Name

tert-butyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5.H2O/c1-21(2,3)27-19(24)18(13-15-9-11-17(23)12-10-15)22-20(25)26-14-16-7-5-4-6-8-16;/h4-12,18,23H,13-14H2,1-3H3,(H,22,25);1H2/t18-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOCNHOHUOPWHZ-FERBBOLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Esterification of L-Tyrosine

L-Tyrosine reacts with methanol and thionyl chloride (SOCl₂) under reflux to form tyrosine methyl ester hydrochloride (Tyr-OMe·HCl). SOCl₂ acts as both a catalyst and dehydrating agent, achieving near-quantitative conversion:

L-Tyr+CH3OHSOCl2Tyr-OMe\cdotpHCl\text{L-Tyr} + \text{CH}3\text{OH} \xrightarrow{\text{SOCl}2} \text{Tyr-OMe·HCl}

The product is isolated via vacuum concentration at 60°C, yielding a white crystalline solid.

Step 2: Z-Protection

Tyr-OMe·HCl undergoes benzyloxycarbonyl (Z) protection using Z-Cl in ethyl acetate/water with sodium carbonate (pH 8–10). Citric acid acidification precipitates Z-L-Tyr-OMe, which is crystallized using petroleum ether:

Tyr-OMe\cdotpHCl+Z-ClNa2CO3Z-L-Tyr-OMe\text{Tyr-OMe·HCl} + \text{Z-Cl} \xrightarrow{\text{Na}2\text{CO}3} \text{Z-L-Tyr-OMe}

This step achieves a 90% yield, with moisture content below 5% to prevent hydrolysis.

Step 3: tert-Butyl Etherification

Z-L-Tyr-OMe reacts with isobutene in dichloromethane (CH₂Cl₂) catalyzed by sulfuric acid (H₂SO₄) at room temperature for 4–5 days. The tert-butyl group selectively protects the phenolic hydroxyl group of tyrosine:

Z-L-Tyr-OMe+(CH3)2C=CH2H2SO4Z-L-Tyr(tBu)-OMe\text{Z-L-Tyr-OMe} + (\text{CH}3)2\text{C=CH}2 \xrightarrow{\text{H}2\text{SO}_4} \text{Z-L-Tyr(tBu)-OMe}

Prolonged reaction times ensure complete etherification, though industrial scalability is limited by the slow kinetics.

Step 4: Saponification and Hydrogenolysis

Z-L-Tyr(tBu)-OMe undergoes saponification with NaOH to yield Z-L-Tyr(tBu), followed by hydrogenolysis using Pd/C under H₂ to remove the Z-group:

Z-L-Tyr(tBu)Pd/C, H2L-Tyr(tBu)\text{Z-L-Tyr(tBu)} \xrightarrow{\text{Pd/C, H}_2} \text{L-Tyr(tBu)}

Citric acid adjusts the pH to 6 during crystallization, producing O-tert-butyl-L-tyrosine with >98% purity.

Step 5: Fmoc Protection (Optional)

For peptide synthesis applications, L-Tyr(tBu) reacts with Fmoc-Osu in tetrahydrofuran (THF)/water at pH 8–10 to introduce the Fmoc group:

L-Tyr(tBu)+Fmoc-OsuNa2CO3Fmoc-Tyr(tBu)\text{L-Tyr(tBu)} + \text{Fmoc-Osu} \xrightarrow{\text{Na}2\text{CO}3} \text{Fmoc-Tyr(tBu)}

This step highlights the method’s flexibility in generating derivatives for downstream applications.

Table 2: Industrial Synthesis Parameters for Method 2

StepReagents/ConditionsYield
EsterificationSOCl₂, MeOH, reflux>95%
Z-ProtectionZ-Cl, Na₂CO₃, pH 8–1090%
tert-Butyl EtherificationIsobutene, H₂SO₄, CH₂Cl₂, 4–5 days85%
SaponificationNaOH, H₂O/THF88%
HydrogenolysisPd/C, H₂, 25°C92%
Fmoc ProtectionFmoc-Osu, Na₂CO₃, pH 8–1089%

Chemical Reactions Analysis

Types of Reactions: Z-Tyr-Otbu H2O undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

Z-Tyr-Otbu H2O is extensively used in peptide synthesis due to its protective groups, which prevent unwanted side reactions. The compound allows for the selective formation of peptide bonds, making it essential for constructing complex peptides and proteins.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the successful synthesis of bioactive peptides using this compound as a building block. The protective groups were removed under mild acidic conditions, yielding free L-tyrosine for further biological applications. This method enhanced the efficiency of synthesizing peptides with therapeutic potential, particularly in drug development .

Drug Development

This compound plays a critical role in developing peptide-based drugs. Its structure allows for modifications that can enhance the bioavailability and efficacy of therapeutic agents.

Case Study: Anticancer Drug Conjugates

Research highlighted the use of this compound in creating peptide-drug conjugates for anticancer therapy. When conjugated with methotrexate (MTX), the compound improved intracellular delivery and cytotoxicity against resistant cancer cell lines, significantly lowering the effective concentration needed to achieve desired effects .

Bioconjugation

The compound is also utilized in bioconjugation reactions, where peptides are attached to biomolecules such as antibodies or enzymes. This application is crucial for developing targeted therapies and diagnostics.

Data Table: Applications of this compound in Bioconjugation

ApplicationDescription
Antibody ConjugationAttaching peptides to antibodies to enhance specificity in targeting cancer cells
Enzyme ModificationModifying enzymes to improve their stability and activity through peptide attachment

Protein Engineering

This compound is employed in protein engineering to introduce specific modifications into proteins, enhancing their stability and activity.

Case Study: Enhanced Binding Properties

In a study focusing on protein modifications, this compound was used to create variants of enzymes with improved binding properties to substrates. The introduction of this compound allowed researchers to fine-tune the interactions between enzymes and their targets, leading to more efficient catalytic processes .

Organogel Formation

Recent research has explored the organogelator properties of derivatives of this compound. These compounds can form gels at low concentrations, which have potential applications in drug delivery systems.

Case Study: Gelation Properties

A study demonstrated that L-Tyr(tBu)-OH could form gels in various organic solvents at remarkably low concentrations. This property suggests potential uses in drug delivery systems, where controlled release of therapeutic agents is necessary .

Mechanism of Action

The primary function of Z-Tyr-Otbu H2O is to protect the amino group of tyrosine during peptide synthesis. The benzyloxycarbonyl group prevents reactions at the amino site, allowing selective reactions at other sites. The tert-butyl ester protects the carboxyl group, ensuring that it remains unreactive during the synthesis process. The protecting groups can be removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Z-Tyr-OtBu·H₂O is compared below with three structurally analogous compounds: H-Tyr-OtBu , Z-Tyr-OMe , and Boc-Tyr-OtBu . Key differences in protective groups, stability, and applications are highlighted.

Table 1: Structural and Functional Comparison

Property Z-Tyr-OtBu·H₂O H-Tyr-OtBu Z-Tyr-OMe Boc-Tyr-OtBu
Amino Protection Z-group (acid-labile) Unprotected (-NH₂) Z-group Boc (base-labile)
Carboxyl Protection OtBu ester OtBu ester Methyl ester (OMe) OtBu ester
Hydration Yes (H₂O) No No No
Molecular Weight ~337.37 g/mol ~253.30 g/mol ~297.33 g/mol ~337.41 g/mol
Solubility Moderate in H₂O Low in H₂O High in organic solvents Low in H₂O
Stability in Acid Stable (OtBu) Stable (OtBu) Labile (OMe) Stable (OtBu)
Primary Application SPPS, intermediates Free amino acid studies Solution-phase synthesis SPPS, orthogonal protection

Key Findings:

H-Tyr-OtBu: Lacks amino protection, making it unsuitable for stepwise peptide synthesis but useful in studies requiring a free -NH₂ group .

Z-Tyr-OMe : The methyl ester offers poor stability under acidic conditions, limiting its utility in prolonged reactions. However, it exhibits higher solubility in organic solvents like DCM .

Boc-Tyr-OtBu : The Boc group (tert-butyloxycarbonyl) is base-labile, enabling orthogonal deprotection strategies when combined with acid-labile groups like OtBu .

Comparison with Functionally Similar Compounds

Functionally similar compounds include Fmoc-Tyr-OtBu and Z-Tyr-OH , which share roles in peptide synthesis but differ in protection and deprotection mechanisms.

Table 2: Functional Comparison

Property Z-Tyr-OtBu·H₂O Fmoc-Tyr-OtBu Z-Tyr-OH
Amino Protection Z-group Fmoc (base-labile) Z-group
Carboxyl Protection OtBu ester OtBu ester Unprotected (-COOH)
Hydration Yes No No
Deprotection Method HBr/HOAc or H₂/Pd Piperidine/DMF HBr/HOAc
Compatibility Acid-stable Base-stable Limited to acidic steps

Key Findings:

Fmoc-Tyr-OtBu : Preferred in modern SPPS due to Fmoc’s orthogonality with acid-labile groups. Its base-driven deprotection (piperidine) avoids side reactions in multi-step syntheses .

Z-Tyr-OH : The absence of carboxyl protection restricts its use to terminal residues or solution-phase synthesis, where selective activation is feasible .

Stability and Reactivity Insights

  • Hydrolysis Resistance : The OtBu ester in Z-Tyr-OtBu·H₂O resists hydrolysis under basic conditions, unlike methyl or benzyl esters, which degrade rapidly .
  • Hydrate Role : The H₂O molecule improves solubility in polar solvents, reducing aggregation during peptide chain elongation .
  • Orthogonal Use : Combining Z-group (acid-labile) with OtBu (acid-stable) allows sequential deprotection, critical for synthesizing complex peptides .

Biological Activity

Z-Tyr-OtBu H2O, also known as N-Cbz-L-tyrosine tert-butyl ester monohydrate, is a derivative of the amino acid tyrosine. With the molecular formula C21H25NO5 and a molecular weight of 371.43 g/mol, it plays a significant role in biological research, particularly in enzyme-substrate interactions and protein synthesis.

This compound is characterized by its stability and compatibility with various chemical reactions, making it an important building block in organic chemistry. The compound can be synthesized through several methods, including:

  • Fmoc-based peptide synthesis : Utilizing solid-phase techniques.
  • Protective group strategies : Employing both benzyl and tert-butyl groups for selective reactions.

These methods highlight the compound's accessibility for both research and industrial applications .

Biological Activity

Enzyme Interactions : this compound serves as a protected amino acid derivative, allowing researchers to investigate specific enzyme-substrate interactions without interference from side reactions. This selectivity is crucial for understanding biochemical pathways involving tyrosine derivatives.

Role in Neurotransmitter Synthesis : Tyrosine is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The study of this compound contributes to understanding these processes, particularly in the context of neurological health and disorders.

Potential Applications in Drug Development : Due to its stability and ability to undergo specific transformations, this compound is being investigated for potential applications in drug development. Its unique structural features allow for the exploration of novel therapeutic agents targeting various biological pathways.

Comparative Analysis with Related Compounds

The following table summarizes the structural and functional characteristics of this compound compared to other tyrosine derivatives:

CompoundStructure/Functional GroupsUnique Features
This compound Tert-butyl ester & benzyl protecting groupDual protection allows selective reactions
N-Cbz-L-tyrosine Lacks tert-butyl ester groupSimpler structure, commonly used without protection
Fmoc-Tyr-OtBu Fluorenylmethyloxycarbonyl protecting groupDifferent protecting strategy for solid-phase synthesis
Methyl L-tyrosinate Methyl ester derivativeLess sterically hindered than tert-butyl esters

This comparison illustrates how this compound's unique combination of protective groups enhances its utility in organic synthesis compared to simpler derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzyme Activity Studies : Research has demonstrated that compounds like this compound can effectively interact with various enzymes, providing insights into their mechanisms of action. For instance, studies involving proteases have shown that protected amino acids can influence substrate specificity and enzyme kinetics.
  • Neuropharmacological Research : Investigations into the role of tyrosine derivatives in neurotransmitter synthesis have highlighted the importance of this compound in understanding conditions such as depression and Parkinson's disease. The compound's stability allows for prolonged studies on its effects on neurotransmitter levels in vitro.
  • Drug Development Initiatives : Recent initiatives have focused on utilizing this compound as a precursor in synthesizing novel pharmaceuticals aimed at treating neurological disorders. Preliminary results indicate promising bioactivity profiles that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Z-Tyr-Otbu H2O with high purity?

  • Methodological Answer : Synthesis requires attention to protecting group stability (Z-group for tyrosine and tert-butoxy for the ester). Use anhydrous conditions to prevent hydrolysis of the Otbu group. Purification via reverse-phase HPLC or flash chromatography is recommended, with TLC monitoring to confirm reaction completion. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Reference primary literature for solvent compatibility and reaction optimization .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, especially for the tert-butoxy and aromatic protons.
  • FT-IR : Confirm ester carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and hydroxyl (O-H) bands from H2O.
  • HPLC : Use a C18 column with acetonitrile/water gradient (0.1% TFA) for retention time consistency.
    Cross-reference spectral databases (e.g., SciFinder, Reaxys) to validate assignments .

Q. What experimental protocols ensure stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct pH-dependent stability studies (pH 2–10) at 25°C and 4°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs). Use buffered solutions (e.g., phosphate, acetate) to control ionic strength. For long-term storage, lyophilize the compound and store under argon at -20°C. Document degradation products using LC-MS .

Advanced Research Questions

Q. How can conflicting NMR data for this compound across studies be resolved?

  • Methodological Answer :

  • Comparative Analysis : Replicate experimental conditions (solvent, temperature, concentration) from conflicting studies.
  • Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR to assess signal splitting.
  • Computational Modeling : Use density functional theory (DFT) to predict chemical shifts and compare with empirical data.
    Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. What strategies optimize this compound’s solubility for in vitro biological assays?

  • Methodological Answer :

  • Co-solvents : Test DMSO, ethanol, or PEG-400 at ≤1% (v/v) to avoid cytotoxicity.
  • Cyclodextrins : Use hydroxypropyl-β-cyclodextrin (HPBCD) for encapsulation.
  • pH Adjustment : Solubilize via ionization in mildly acidic buffers (pH 4–5).
    Validate solubility using dynamic light scattering (DLS) and nephelometry. Cross-reference protocols from analogous peptide derivatives .

Q. How can researchers design a robust stability-indicating assay for this compound?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (60°C), UV light, and oxidative stress (H2O2).
  • Analytical Separation : Develop a UPLC method with a BEH C18 column (1.7 µm) to resolve degradation products.
  • Validation : Follow ICH guidelines for specificity, linearity (R² ≥0.998), and LOQ/LOD.
    Use statistical tools (e.g., ANOVA) to assess method precision .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Root-Cause Analysis : Apply fishbone diagrams to identify variables (raw material purity, stirring rate, temperature gradients).
  • Design of Experiments (DoE) : Use a fractional factorial design to test critical parameters.
  • Process Analytical Technology (PAT) : Implement in-line FT-IR for real-time monitoring.
    Document findings using the FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Tables for Methodological Reference

Analytical Technique Key Parameters Application to this compound References
Reverse-Phase HPLCC18 column, 0.1% TFA in H2O/MeCNPurity assessment, degradation monitoring
Variable-Temperature NMRDMSO-d6, 298–338 KConformational analysis
DFT CalculationsB3LYP/6-311+G(d,p) basis setPredicting NMR chemical shifts
Research Framework Application Example for this compound
FINER CriteriaEvaluating hypothesis feasibility and noveltyPrioritizing degradation pathway studies
PICO FrameworkStructuring solubility optimization experimentsPopulation: Z-Tyr-Otbu; Intervention: HPBCD

Guidance for Literature Review

  • Primary Sources : Use Reaxys and PubMed for synthetic protocols and spectral data. Exclude non-peer-reviewed platforms (e.g., ) .
  • Citation Management : Track references with Zotero/EndNote, adhering to ACS style for DOIs .

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